molecular formula C17H14FN3O3 B2513588 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide CAS No. 2034316-43-1

3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide

Cat. No. B2513588
CAS RN: 2034316-43-1
M. Wt: 327.315
InChI Key: WAEJRAGYRNTBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide, also known as FMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FMP belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.

Scientific Research Applications

Antitubercular Agents

Compounds derived from dibenzo[b,d]furan and carbazole, incorporating fluoro-substituted pyranoquinoline, have shown promising antitubercular activity. This suggests that fluoro-substituted compounds can play a significant role in developing new therapeutic agents against Mycobacterium tuberculosis. The study by Kantevari et al. (2011) emphasizes the importance of fluoro substitution in enhancing antimycobacterial activity, potentially offering a pathway for developing novel antitubercular drugs (Kantevari et al., 2011).

Anticancer Activity

Research by Hammam et al. (2005) on fluoro-substituted benzo[b]pyran compounds has revealed anti-lung cancer activity. This finding underscores the utility of fluoro-substituted compounds in oncology, particularly in identifying new chemotherapeutic agents that could offer improved efficacy and selectivity against cancer cells (Hammam et al., 2005).

Antimicrobial and Antifungal Agents

The synthesis and evaluation of fluorine-containing pyrazoles and benzodioxazoles, as studied by Gadakh et al. (2010), have shown significant antimicrobial and antifungal activities. This research demonstrates the potential of fluoro-substituted compounds in developing new antimicrobial agents capable of combating resistant bacterial and fungal strains, highlighting the role of fluorine in modulating biological activity (Gadakh et al., 2010).

Influenza Virus Inhibitors

Flutimide analogs, featuring fluoro substitutions, have exhibited enhanced activity against the influenza virus by selectively inhibiting cap-dependent endonuclease activity. This suggests a promising direction for fluoro-substituted compounds in antiviral research, particularly in developing treatments for influenza infections (Singh & Tomassini, 2001).

Imaging Agents for Solid Tumors

Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This research illustrates the potential of fluoro-substituted benzamides as diagnostic tools in oncology, offering a non-invasive means to assess tumor receptor status and guide therapeutic decisions (Tu et al., 2007).

properties

IUPAC Name

3-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-23-15-3-2-11(8-13(15)18)17(22)21-9-14-16(20-6-5-19-14)12-4-7-24-10-12/h2-8,10H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEJRAGYRNTBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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